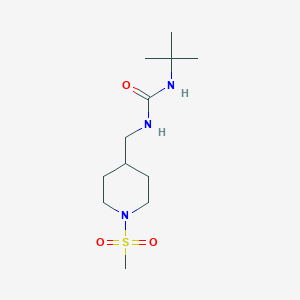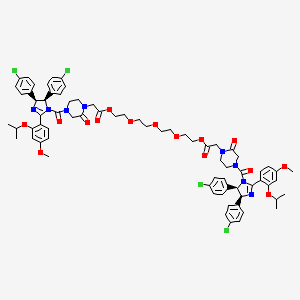![molecular formula C14H25BO2 B2984081 4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane CAS No. 2396589-60-7](/img/structure/B2984081.png)
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane, also known as TMB or TMB-DIOXO, is a boron-containing compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a useful tool in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Cyclic Ladder Polymers
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane has been utilized in the synthesis of cyclic ladder polymers through the polycondensation process, demonstrating its potential in creating high-molecular-weight compounds under optimized conditions, showcasing its relevance in material science, particularly in the development of polymers with unique structural features (Kricheldorf et al., 2005).
Spirosilane Derivatives Synthesis
The compound serves as a key intermediate in the synthesis of novel spirosilane derivatives, a process characterized by the combination of hydroboration and organoboration reactions, highlighting its utility in organosilicon chemistry and its potential applications in developing new materials with silicon-containing spiro frameworks (Wrackmeyer et al., 2008).
Non-fullerene Electron Acceptor Development
In the field of organic electronics, particularly in the development of non-fullerene electron acceptors for bulk-heterojunction devices, this compound has been integrated into the synthesis of three-dimensional small molecule acceptors, demonstrating its contribution to advancing solar cell technology by enhancing the optoelectronic properties and device performance of organic photovoltaics (Kadam et al., 2018).
Antimalarial Activity Correlation
The compound's derivatives have been studied for their antimalarial activity, offering insights into the structural factors influencing the biological activity of tetraoxanes and their potential as antimalarial agents. This research underscores the significance of structural modifications, such as methyl substitution, in modulating the biological activity of spiro compounds (McCullough et al., 2000).
Mechanism of Action
Pharmacokinetics
Based on its molecular structure , we can infer that it may have certain physicochemical properties. For instance, its molecular formula is C15H25BO2, with an average mass of 248.169 Da and a monoisotopic mass of 248.194763 Da . These properties could potentially influence its absorption and distribution within the body, but further studies are needed to confirm this.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)11-10-14(11)8-6-5-7-9-14/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGDVDCUQCDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)
![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)
![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)


![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)
![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)
